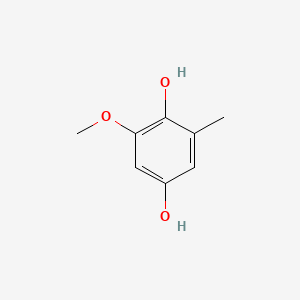

1,4-Dihydroxy-2-methoxy-6-methylbenzene

描述

属性

CAS 编号 |

7417-68-7 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC 名称 |

2-methoxy-6-methylbenzene-1,4-diol |

InChI |

InChI=1S/C8H10O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,9-10H,1-2H3 |

InChI 键 |

RNDWEMBYMPZABZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1O)OC)O |

规范 SMILES |

CC1=CC(=CC(=C1O)OC)O |

其他CAS编号 |

28814-66-6 7417-68-7 |

同义词 |

1,4-dihydroxy-2-methoxy-6-methylbenzene |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 1,4-dihydroxy-2-methoxy-6-methylbenzene with key analogues:

Physicochemical Properties and Reactivity

- Solubility: The hydroxyl groups in this compound enhance water solubility compared to 1,4-dimethoxybenzene (fully methoxylated). However, the methyl group at position 6 increases lipophilicity relative to 2,6-dimethoxyhydroquinone .

- Acidity: The hydroxyl groups (pKa ~10) are less acidic than phenol (pKa ~9.95) due to electron-donating methoxy and methyl groups. In contrast, 4-methoxyphenol has a single hydroxyl group with reduced acidity (pKa ~10.2) .

- Reactivity : The methoxy group directs electrophilic substitution to the para and ortho positions, while the methyl group introduces steric hindrance. Thiophene-containing analogues (e.g., benzo-1,4-oxathiins) exhibit unique electronic properties due to sulfur’s polarizability .

Research Findings and Key Insights

- Synthetic Feasibility: Sodium hydride in DMF effectively mediates substitutions in phenolic systems, as demonstrated in benzo-1,4-oxathiin synthesis . This method could be adapted for this compound.

- Biological Activity : Methoxy and methyl groups in ortho/para positions correlate with enhanced bioavailability. For example, terameprocol’s dimethoxy groups improve metabolic stability .

- Stability : Hydroxyl groups increase susceptibility to oxidation, necessitating protective strategies (e.g., acetylation) during synthesis.

准备方法

Hydroxyl Group Protection

Temporary protection of hydroxyl groups is critical to prevent undesired side reactions. In the synthesis of 3,4-dihydroxy-2-methyl benzoic acid esters, hydroxyl groups were protected as methyl ethers using dimethyl sulfate in acetone under reflux. Applying this to the target compound, 1,4-dihydroxybenzene could be selectively methylated at the 2-position using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K2CO3), followed by deprotection under acidic conditions.

Methyl Group Introduction

The methyl group at the 6-position can be introduced via reduction of a pre-installed aldehyde. For example, 1,4-dihydroxy-2-methoxybenzaldehyde could be reduced using NaCNBH3 or catalytic hydrogenation (Pd/C, H2), as demonstrated in the synthesis of 2,4-dihydroxytoluene. This approach avoids the carbocation rearrangements typical of Friedel-Crafts alkylation.

Catalytic Hydrogenation in Intermediate Reduction

Catalytic hydrogenation is a versatile tool for reducing nitro or aldehyde groups. In the synthesis of 2-methoxymethyl-1,4-benzenediamine, palladium on carbon (Pd/C) facilitated hydrogenation under 2–3 bar H2 pressure, enabling precise reduction of nitro groups while preserving methoxy and benzylamino functionalities. Adapting this method, intermediates with nitro or aldehyde groups in the target compound’s synthesis could be selectively reduced without affecting existing hydroxyl or methoxy groups.

Acid-Mediated Precipitation and Crystallization

Acid precipitation is a critical final step in isolating phenolic compounds. In the synthesis of 2-methoxymethyl-1,4-benzenediamine, the free base was precipitated by adding HCl to the reaction mixture, followed by crystallization from ethanol-water. For 1,4-dihydroxy-2-methoxy-6-methylbenzene, similar acidification (e.g., HCl or H2SO4) would protonate the hydroxyl groups, reducing solubility and enabling crystallization. Reductants like sodium sulfite may be added to prevent oxidation during this step.

Comparative Analysis of Synthetic Routes

The table below summarizes key reaction conditions and yields from analogous syntheses:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4-dihydroxy-2-methoxy-6-methylbenzene to ensure high purity and yield?

- Methodological Answer : Synthesis optimization typically involves controlling reaction conditions (e.g., temperature, pH, and solvent polarity). For hydroxylation and methylation steps, use mild bases like sodium hydroxide to minimize side reactions . Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) improve reactant solubility and reaction homogeneity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) enhances purity. Monitor progress with TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (>95% by area) .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR : Use -NMR (400 MHz, DMSO-d6) to confirm aromatic proton splitting patterns (δ 6.8–7.2 ppm) and methoxy group integration (δ ~3.8 ppm). -NMR identifies carbonyl and methyl carbons .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight (e.g., [M–H] at m/z 182.08) .

- FT-IR : Detect phenolic O–H stretches (~3200–3500 cm) and methoxy C–O vibrations (~1250 cm) .

Q. How does pH stability impact experimental design for studies involving this compound?

- Methodological Answer : The compound is stable in aqueous solutions at pH 5–9, but degrades under strongly acidic (pH <4) or alkaline (pH >10) conditions due to demethylation or oxidation . For biological assays, buffer systems like phosphate (pH 7.4) or acetate (pH 5.5) are recommended. Pre-test stability via UV-Vis spectroscopy (λmax ~280 nm) over 24 hours to confirm integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell lines, exposure times) or impurities. Standardize assays using:

- Positive Controls : Include known antioxidants (e.g., ascorbic acid) for comparative bioactivity analysis .

- Batch Consistency : Validate compound purity across batches via LC-MS and quantify degradation products (e.g., quinones) .

- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for inter-lab variability .

Q. What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- PISTACHIO/BKMS_METABOLIC : Predict metabolic pathways and reactive intermediates (e.g., quinone formation) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for electrophilic substitutions .

- Reaxys/Scifinder : Screen literature for analogous reactions (e.g., methoxy group substitutions) to guide synthetic route design .

Q. What experimental strategies can elucidate the role of this compound in modulating oxidative stress pathways?

- Methodological Answer :

- ROS Assays : Quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK-293) treated with the compound (10–100 µM) .

- Gene Expression : Perform qPCR to measure antioxidant genes (e.g., Nrf2, SOD1) under oxidative stress conditions .

- Mitochondrial Studies : Use Seahorse XF Analyzers to assess oxygen consumption rates (OCR) and ATP-linked respiration .

Q. How can researchers adapt green chemistry principles to synthesize this compound sustainably?

- Methodological Answer :

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Employ immobilized enzymes (e.g., laccases) for regioselective hydroxylation, reducing metal catalyst waste .

- Microwave-Assisted Synthesis : Reduce reaction times (30 minutes vs. 12 hours) and energy consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。